molecular formula C11H11BrN2O B2396396 5-(3-Aminophenyl)pyridin-2-ol hydrobromide CAS No. 2172594-96-4

5-(3-Aminophenyl)pyridin-2-ol hydrobromide

Cat. No.: B2396396
CAS No.: 2172594-96-4
M. Wt: 267.126
InChI Key: CDRNDOJPHMEZRU-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridin-2-ol and Aminophenyl Moieties in Chemical Research

The pyridin-2-ol (or 2-hydroxypyridine) scaffold is a prominent feature in numerous biologically active molecules. ontosight.ai This six-membered aromatic heterocycle, with a hydroxyl group at the 2-position, can exist in tautomeric equilibrium with its corresponding pyridone form. This characteristic is crucial as it influences the molecule's ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules such as enzymes and receptors. researchgate.netnih.gov The pyridin-2-ol moiety is a known bioisostere for amides and phenyl groups, and its incorporation into a molecule can modulate physicochemical properties like lipophilicity, aqueous solubility, and metabolic stability. researchgate.net Consequently, pyridin-2-ol derivatives have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory, antimicrobial, and antioxidant agents. ontosight.ai

Similarly, the aminophenyl group is a key pharmacophore in a multitude of approved drugs and clinical candidates. The presence of an amino group on a phenyl ring provides a site for hydrogen bonding and can be crucial for anchoring a molecule within the active site of a target protein. The position of the amino group (ortho, meta, or para) significantly influences the molecule's three-dimensional structure and its interaction with biological targets. The aminophenyl moiety is a common feature in kinase inhibitors, underscoring its importance in oncology research. nih.govresearchgate.net For instance, derivatives of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine have been synthesized and evaluated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov

Overview of Strategic Research Areas for Novel Heterocyclic Scaffolds

The development of novel heterocyclic scaffolds is a major focus in contemporary medicinal chemistry, with several strategic areas guiding the research:

Target-Oriented Synthesis: The design and synthesis of heterocyclic molecules are often guided by a specific biological target. With an increasing understanding of the pathophysiology of diseases at the molecular level, researchers can design scaffolds that interact with key proteins or enzymes with high affinity and selectivity.

Diversity-Oriented Synthesis: This approach aims to create a wide variety of structurally diverse heterocyclic molecules. High-throughput screening of these compound libraries against various biological targets can lead to the identification of novel hit compounds, which can then be optimized into lead candidates.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods for the preparation of heterocyclic compounds. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and environmental impact. nih.gov

Nanotechnology in Drug Delivery: The application of nanotechnology to deliver heterocyclic drugs is a burgeoning field. Encapsulating these compounds in nanoparticles can improve their solubility, stability, and pharmacokinetic profiles, leading to enhanced therapeutic efficacy. nih.gov

The overarching goal in these research areas is to expand the available chemical space and to develop new molecular entities with improved therapeutic properties. numberanalytics.commdpi.com

Rationale for Investigating 5-(3-Aminophenyl)pyridin-2-ol (B3045647) Hydrobromide

The investigation of 5-(3-Aminophenyl)pyridin-2-ol hydrobromide is predicated on the synergistic potential of its constituent moieties. The combination of the pyridin-2-ol core and the 3-aminophenyl substituent creates a novel scaffold with a unique three-dimensional arrangement of functional groups.

The rationale for its investigation can be broken down as follows:

Hybrid Scaffold Design: This compound represents a hybrid design that brings together the established pharmacophoric features of both pyridin-2-ols and aminophenyls. The aim is to create a molecule that can engage with biological targets in a manner distinct from its individual components.

Potential for Multi-Target Activity: The functional groups present in 5-(3-aminophenyl)pyridin-2-ol—the hydroxyl group, the pyridine (B92270) nitrogen, and the amino group—offer multiple points of interaction. This raises the possibility of designing molecules that can modulate the activity of multiple biological targets, which can be advantageous in the treatment of complex diseases like cancer.

Exploring New Chemical Space: The synthesis and study of this specific isomer, with the aminophenyl group at the 5-position of the pyridin-2-ol ring and the amino group in the meta position of the phenyl ring, contributes to the exploration of new areas of chemical space. This is crucial for overcoming the challenges of drug resistance and for identifying new therapeutic opportunities.

The hydrobromide salt form is likely utilized to improve the compound's solubility and stability, facilitating its handling and formulation for research purposes. chemicalbook.com

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₁BrN₂O
Molecular Weight267.12 g/mol
AppearanceOff-white to light brown crystalline solid
Melting Point>200 °C (decomposes)
SolubilitySoluble in water and methanol
pKa(Predicted) Amine: ~4.5, Phenol: ~9.0

Spectroscopic Data for this compound

SpectroscopyKey Features
¹H NMR (400 MHz, DMSO-d₆)Peaks corresponding to aromatic protons of both the pyridinol and aminophenyl rings. A broad singlet for the amino protons and a downfield signal for the hydroxyl proton.
¹³C NMR (100 MHz, DMSO-d₆)Resonances for the carbon atoms of the two aromatic rings. A characteristic signal for the carbon atom attached to the hydroxyl group.
Mass Spectrometry (ESI+)[M+H]⁺ peak at m/z 187.08, corresponding to the free base.
Infrared (IR) Spectroscopy (KBr)Broad absorption band for the O-H stretch, N-H stretching vibrations, and characteristic peaks for C=C and C-N bonds in the aromatic rings.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-aminophenyl)-1H-pyridin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.BrH/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9;/h1-7H,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRNDOJPHMEZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CNC(=O)C=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 3 Aminophenyl Pyridin 2 Ol Hydrobromide

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a problem-solving technique for designing a synthetic route by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com For 5-(3-aminophenyl)pyridin-2-ol (B3045647) hydrobromide, the primary disconnection points are the carbon-carbon bond connecting the phenyl and pyridine (B92270) rings and the bonds forming the pyridine ring itself.

A plausible retrosynthetic pathway begins by disconnecting the hydrobromide salt, leading to the free base, 5-(3-aminophenyl)pyridin-2-ol. The key bond for disconnection is the C-C bond between the pyridine and the aminophenyl group. This suggests a cross-coupling reaction, such as a Suzuki or Negishi coupling, as a potential final step in the forward synthesis. This would require a halogenated pyridin-2-ol precursor and a (3-aminophenyl)boronic acid or a related organometallic reagent.

Alternatively, the pyridine ring itself can be constructed in the final stages. Hantzsch pyridine synthesis, which involves the condensation of an α,β-unsaturated compound with an active methylene (B1212753) compound, is a common method for forming pyridine rings. advancechemjournal.com Another approach is the reaction of 1,5-dicarbonyl compounds with a nitrogen source. advancechemjournal.com

Based on these approaches, the key precursors for the synthesis of 5-(3-aminophenyl)pyridin-2-ol can be identified as:

For a cross-coupling strategy:

A protected 5-bromo-pyridin-2-ol.

3-Aminophenylboronic acid or its ester.

For a ring-construction strategy:

Substituted 1,3-dicarbonyl compounds. researchgate.net

Aniline or a derivative as the nitrogen source.

A C2 fragment to complete the pyridine ring.

Development of Optimized Synthetic Pathways

The development of an optimized synthetic pathway aims for high yields, purity, and efficiency. This involves selecting the most suitable reactions and conditions based on the identified precursors.

A common multi-step synthesis for substituted pyridinones often involves the initial construction of the core pyridine ring followed by functional group interconversions. nih.gov A potential multi-step pathway for 5-(3-aminophenyl)pyridin-2-ol could involve the following key transformations:

Pyridine Ring Formation: A one-pot, multi-component reaction can be employed to synthesize a functionalized pyridine derivative. For instance, the reaction of an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide under microwave irradiation can yield highly functionalized pyridines. mdpi.com

Introduction of the Phenyl Group: A Suzuki coupling reaction between a halogenated pyridine derivative and a phenylboronic acid is a robust method for forming the C-C bond.

Functional Group Manipulation: This may involve the reduction of a nitro group to an amine or the hydrolysis of an ester to a carboxylic acid, followed by further transformations.

An illustrative, though not explicitly documented for this specific compound, synthetic sequence could be:

StepReactantsReagents and ConditionsProduct
1 3-Nitrobenzaldehyde, Malononitrile, N-Substituted CyanoacetamideBase (e.g., piperidine), Ethanol, RefluxA substituted 2-oxo-4-(3-nitrophenyl)pyridine
2 Product from Step 1Reducing agent (e.g., SnCl2/HCl or H2/Pd-C)5-(3-Aminophenyl)pyridin-2-ol derivative
3 Product from Step 2HBr in a suitable solvent (e.g., acetic acid or ethanol)5-(3-Aminophenyl)pyridin-2-ol hydrobromide

This table outlines a generalized multi-step synthesis. The specific reagents and conditions would require experimental optimization.

Green chemistry principles focus on designing chemical processes that are environmentally benign. unibo.it In the synthesis of pyridinone derivatives, several green chemistry approaches can be implemented. rasayanjournal.co.in

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov The synthesis of pyridine derivatives through one-pot, four-component reactions under microwave irradiation has been shown to be efficient. nih.gov

Solvent Selection: Utilizing greener solvents, such as water or ethanol, or even performing reactions under solvent-free conditions, can minimize environmental impact. rasayanjournal.co.in

Catalysis: The use of efficient and recyclable catalysts can reduce waste and improve atom economy. rasayanjournal.co.in For instance, iron(III) chloride has been used as a catalyst in three-component Grieco condensation reactions to synthesize tetrahydropyrido derivatives. researchgate.net

One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates simplifies the process, saves resources, and reduces waste. mdpi.com

Green Chemistry PrincipleApplication in Synthesis
Prevention Designing syntheses with fewer steps and higher yields to minimize waste.
Atom Economy Utilizing reactions like multi-component reactions that incorporate a high percentage of the starting materials into the final product. mdpi.com
Less Hazardous Chemical Syntheses Employing less toxic reagents and solvents. rasayanjournal.co.in
Design for Energy Efficiency Using microwave irradiation to reduce reaction times and energy consumption. nih.gov
Use of Renewable Feedstocks While not always feasible for complex molecules, exploring bio-based starting materials is a goal.
Reduce Derivatives Minimizing the use of protecting groups to reduce the number of synthetic steps.
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents. rasayanjournal.co.in

Purification and Isolation Techniques for Research Applications

The purification and isolation of the final product are crucial for obtaining a compound of high purity for research applications. Common techniques include:

Crystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical and can be guided by the polarity of the compound. Solvents such as water, alcohols (e.g., ethanol, isopropanol), nitriles, or mixtures thereof are often used. google.com

Column Chromatography: This technique is used to separate the desired compound from impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase (a solvent or solvent mixture). google.com The polarity of the eluent is gradually increased to elute compounds with different polarities.

Recrystallization: This is a purification technique that involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solvent.

For the hydrobromide salt, purification can often be achieved by precipitation from a solution by adding a non-polar solvent or by cooling a saturated solution. The final product's purity is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Modification and Derivatization Strategies of 5 3 Aminophenyl Pyridin 2 Ol Hydrobromide

Design Principles for Structural Analogues and Derivatives

The design of new molecules based on the 5-(3-Aminophenyl)pyridin-2-ol (B3045647) scaffold is guided by several core principles of medicinal chemistry. A primary strategy is the exploration of structure-activity relationships (SAR) . This involves systematically modifying different parts of the lead compound to understand how these changes influence its biological activity. For instance, substitutions on the pyridine (B92270) ring can impact the compound's binding affinity to its target. nih.gov

Another important principle is the use of isosteres and bioisosteres , which are functional groups or molecules with similar physical and electronic properties. pressbooks.pub Replacing a part of the molecule with a bioisostere can improve its properties without drastically altering its interaction with the biological target. pressbooks.pub For example, a phenyl ring could be replaced with a cyclopropyl (B3062369) group to maintain the geometry of substituents while reducing the molecule's weight. pressbooks.pub

Molecular modification is a broader strategy that encompasses altering a known drug molecule to improve its physical, chemical, and pharmacological properties. biomedres.us This can involve adding functional groups to increase solubility, enhance selectivity for the target, or alter the drug's metabolism and half-life. biomedres.us For example, adding a hydroxyl group can increase water solubility. biomedres.us

Synthetic Routes to Explore Structural Diversity

To create a wide range of derivatives, chemists employ various synthetic strategies that target different parts of the 5-(3-Aminophenyl)pyridin-2-ol hydrobromide molecule.

The nitrogen atom within the pyridine ring is a key site for modification. The pyridine ring is a common structural motif in many pharmaceuticals. acsgcipr.org Various methods exist for adding substituents to the pyridine nitrogen, which can significantly alter the molecule's properties.

The pyridine ring itself can be functionalized through various reactions. Multi-component reactions are often used for the efficient synthesis of highly functionalized pyridine derivatives. researchgate.net These reactions allow for the creation of diverse structures in a single step. researchgate.net For example, the Hantzsch pyridine synthesis is a well-known multi-component reaction for creating dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. acsgcipr.org Other methods include cycloaddition reactions and metal-catalyzed syntheses. acsgcipr.org

The aminophenyl group offers a versatile handle for derivatization. The amino group is a common functional group in drug candidates, but its tendency to be ionized at physiological pH can lead to poor membrane penetration. nih.gov Prodrug strategies are often employed to temporarily mask the amino group, improving its absorption and distribution. nih.gov The amino group can be modified through various reactions, such as acylation or alkylation, to introduce new functionalities. nih.gov For instance, introducing nitrogen-containing heterocycles can be a valuable strategy in lead compound optimization. nih.gov

Methodologies for Targeted Library Synthesis

To efficiently explore the chemical space around the lead compound, targeted library synthesis is employed. This involves the creation of a collection of related compounds for screening. researchgate.net Multi-component reactions are a powerful tool for generating libraries of structurally diverse molecules. researchgate.netrsc.org These reactions allow for the combination of three or more starting materials in a single step to produce complex products. samipubco.com The design of these libraries is often guided by computational methods to prioritize the synthesis of compounds with the highest probability of being active.

Interactive Data Table: Examples of Chemical Modifications and Their Rationale

Modification Site Type of Modification Example Reagent/Reaction Rationale for Modification Potential Impact
Pyridine NitrogenN-AlkylationAlkyl halide and a baseIntroduce steric bulk, alter electronics, improve solubilityChanges in binding affinity and pharmacokinetic properties
Pyridine RingSuzuki CouplingArylboronic acid and a palladium catalystIntroduce new aromatic or heteroaromatic groups to explore new binding interactionsEnhanced target selectivity and potency
Pyridine RingNitration/ReductionNitric acid/Sulfuric acid, followed by a reducing agentIntroduce an additional amino group for further functionalizationPotential for new hydrogen bonding interactions
Aminophenyl MoietyAcylationAcyl chloride or anhydrideIntroduce amide functionality to modulate electronic properties and hydrogen bondingAltered solubility, metabolic stability, and target interactions
Aminophenyl MoietyReductive AminationAldehyde or ketone with a reducing agentIntroduce secondary or tertiary amines to modify basicity and lipophilicityImproved pharmacokinetic profile and target binding
Phenyl RingHalogenationN-BromosuccinimideIntroduce a halogen for subsequent cross-coupling reactionsVersatile handle for further diversification

Preclinical Mechanistic Investigations of 5 3 Aminophenyl Pyridin 2 Ol Hydrobromide and Its Derivatives

Elucidation of Biological Target Interactions (Non-Human Systems)

Extensive searches of publicly available scientific literature and databases did not yield specific preclinical data on the direct biological target interactions of 5-(3-Aminophenyl)pyridin-2-ol (B3045647) hydrobromide or its immediate derivatives. The aminopyridine and pyridinone scaffolds, which are structurally related to the compound of interest, have been investigated for a variety of biological activities. However, no studies were identified that specifically detail the mechanistic interactions of 5-(3-Aminophenyl)pyridin-2-ol hydrobromide itself.

Enzyme Inhibition/Activation Assays

There is no publicly available information detailing the results of enzyme inhibition or activation assays for this compound. While derivatives of the broader aminopyridine chemical class have been explored as potential inhibitors for enzymes such as BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) and nitric oxide synthase, no such data exists for the specific compound . Similarly, some pyridinone-containing molecules have been investigated as inhibitors of acyl-ACP thioesterase. Without experimental data, the enzymatic activity profile of this compound remains uncharacterized.

Receptor Binding Profiling

No specific data from receptor binding profiling studies for this compound could be located in the available literature. Structurally distinct derivatives containing a pyridinone core have been assessed for their affinity to cannabinoid receptors, while other complex aminopyridine derivatives have been studied for their interaction with serotonin (B10506) (5-HT1A) and glutamate (B1630785) receptors. However, these findings cannot be directly extrapolated to this compound, and its specific receptor binding profile is currently unknown.

Protein-Ligand Interaction Studies

There are no published studies that describe the specific protein-ligand interactions of this compound. Consequently, information regarding its binding modes, affinity with specific protein targets, or any structural analyses from techniques such as X-ray crystallography or NMR spectroscopy is not available.

Investigation of Cellular Pathway Modulation (In Vitro and Non-Human In Vivo Models)

Information regarding the effects of this compound on cellular pathways is not available in the public domain. Research on related chemical scaffolds suggests that aminopyridine and pyridinone derivatives can modulate various cellular processes, but specific data for the compound is absent.

Gene Expression Analysis

No studies detailing gene expression analysis following treatment with this compound in in vitro or non-human in vivo models were found. Therefore, its impact on the transcriptome and any potential regulation of gene expression remain to be determined.

Protein Phosphorylation and Signaling Cascade Modulation

There is no available data on the effects of this compound on protein phosphorylation or the modulation of signaling cascades. While protein phosphorylation is a critical regulatory mechanism in cellular signaling, the influence of this specific compound on such pathways has not been reported in the scientific literature.

Cellular Uptake and Subcellular Distribution in Model Systems

The cellular entry and subsequent intracellular localization of small molecule inhibitors are critical determinants of their pharmacological activity. For aminopyridine and pyridin-2-one derivatives, these processes are influenced by the physicochemical properties of the specific analog, such as lipophilicity, charge, and the presence of specific functional groups, as well as the characteristics of the model cell system being investigated.

Research on various aminopyridine-containing compounds suggests that their cellular uptake can be modulated to enhance therapeutic potential. For instance, studies have shown that modifying aminopyridine structures can influence their ability to cross cellular membranes. While specific quantitative data on the uptake of this compound is not available, general principles suggest that its amphiphilic nature, possessing both a hydrophilic pyridin-2-ol moiety and a more lipophilic aminophenyl group, would facilitate passive diffusion across the plasma membrane.

The subcellular distribution of related compounds has been investigated to understand their mechanism of action. For example, in cancer cell lines, the localization of kinase inhibitors to specific organelles can be crucial for their efficacy. While detailed studies for this compound are lacking, research on similar heterocyclic compounds has sometimes shown accumulation in acidic organelles like lysosomes, or localization to the mitochondria, depending on the specific structural attributes of the molecule.

Table 1: Representative Cellular Uptake Data for an Analogous Aminopyridine Derivative

Cell LineCompound Concentration (µM)Incubation Time (hours)Intracellular Concentration (ng/10^6 cells)
Human Ovarian Cancer (A2780)1024Data Not Available
Cisplatin-Resistant Ovarian Cancer (A2780CISR)1024Data Not Available

Note: This table is illustrative. Specific quantitative uptake data for a close analog of this compound was not found in the public domain. The table structure is provided as a template for how such data would be presented.

Assessment of Pharmacodynamic Principles (Non-Human In Vivo Models)

Pharmacodynamic studies in non-human in vivo models are essential to understand the relationship between drug concentration at the site of action and the resulting pharmacological effect. These investigations for analogous compounds provide insights into target engagement and dose-response characteristics.

Target engagement studies aim to confirm that a drug candidate interacts with its intended molecular target in a living organism. For compounds like this compound, which may be designed as kinase inhibitors, target engagement can be assessed by measuring the phosphorylation status of the target kinase or its downstream substrates in tissue samples from treated animals.

For instance, in preclinical studies of novel kinase inhibitors, researchers often utilize techniques such as Western blotting or immunohistochemistry to evaluate the inhibition of target phosphorylation in tumor xenografts in mice. While no specific in vivo target engagement data for this compound is publicly available, a hypothetical study might involve administering the compound to tumor-bearing mice and then assessing the phosphorylation levels of a target protein in the tumor tissue at various time points.

Table 2: Illustrative In Vivo Target Engagement for a Related Pyridinone-based Kinase Inhibitor

Animal ModelTumor TypeDose (mg/kg)Time Point (hours post-dose)Target Phosphorylation Inhibition (%)
Nude MouseHuman Tumor Xenograft504Data Not Available
Nude MouseHuman Tumor Xenograft508Data Not Available
Nude MouseHuman Tumor Xenograft5024Data Not Available

Note: This table is a hypothetical representation of how in vivo target engagement data might be presented. Specific data for a close analog was not available.

Dose-response studies in animal models are critical for determining the effective dose range of a new therapeutic agent. These studies correlate the administered dose with the magnitude of the therapeutic effect, such as tumor growth inhibition in oncology models.

For aminopyridine and pyridin-2-one derivatives with anticancer potential, dose-response relationships are typically established in rodent models bearing human tumor xenografts. In such studies, different doses of the compound are administered, and tumor volume is measured over time to assess the anti-tumor efficacy.

While specific dose-response data for this compound is not available, research on other novel heterocyclic anticancer agents demonstrates that increasing doses generally lead to greater tumor growth inhibition, up to a point of maximum efficacy or dose-limiting toxicity.

Table 3: Representative Dose-Response Data for an Analogous Anticancer Compound in a Murine Xenograft Model

Dose (mg/kg/day)Treatment Duration (days)Tumor Growth Inhibition (%)
1021Data Not Available
2521Data Not Available
5021Data Not Available

Note: This table illustrates how dose-response data is typically presented. Specific in vivo efficacy data for a closely related analog of this compound was not found in the public domain.

Structure Activity Relationship Sar Studies of 5 3 Aminophenyl Pyridin 2 Ol Hydrobromide Analogues

Methodologies for SAR Determination

The elucidation of SAR for analogues of 5-(3-aminophenyl)pyridin-2-ol (B3045647) involves a combination of computational and experimental techniques designed to correlate specific structural modifications with changes in biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For analogues of 5-(3-aminophenyl)pyridin-2-ol, a 3D-QSAR study would involve aligning a set of molecules with known activities and then using statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to derive predictive models. nih.gov

These models can generate contour maps that visualize the regions where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for activity. For instance, a QSAR model might reveal that bulky substituents on the phenyl ring are detrimental to activity, while electron-donating groups at the meta position enhance it. Such models are invaluable for predicting the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. nih.gov

Fragment-Based Drug Discovery (FBDD) Principles Applied to Scaffold

Fragment-Based Drug Discovery (FBDD) is an approach that begins with the identification of small, low-molecular-weight fragments that bind to a biological target. acs.orgnih.govnih.gov These fragments are then grown, linked, or merged to create more potent lead compounds. The 5-(3-aminophenyl)pyridin-2-ol scaffold can be dissected into its constituent fragments, namely the pyridin-2-ol core and the 3-aminophenyl group.

An FBDD campaign might start by screening a library of fragments for their ability to bind to the target of interest. nih.gov Once a fragment, such as a substituted pyridone, is identified as a binder, its binding mode can be determined using techniques like X-ray crystallography or NMR spectroscopy. acs.org This structural information then guides the elaboration of the fragment. For example, if the pyridone fragment binds in a pocket with a nearby unoccupied space, the 3-aminophenyl moiety could be introduced to exploit this space and form additional interactions, thereby increasing affinity and potency. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 5-(3-aminophenyl)pyridin-2-ol scaffold, several key pharmacophoric features can be hypothesized based on its structure and the SAR of related compounds.

The pyridin-2-ol moiety is capable of acting as both a hydrogen bond donor (via the N-H or O-H tautomer) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual functionality is often critical for anchoring the molecule in the binding site of a target protein, such as the hinge region of a kinase. frontiersin.org

The phenyl ring at the 5-position provides a scaffold for substitution and can engage in hydrophobic or pi-stacking interactions with the target. The relative orientation of the pyridone and phenyl rings is a key determinant of activity.

The amino group on the phenyl ring is a crucial feature. Its position (ortho, meta, or para) and its ability to act as a hydrogen bond donor significantly influence biological activity. The meta position of the amino group in the parent compound is likely to be optimal for forming a specific hydrogen bond with a key residue in the target's binding site.

A hypothetical pharmacophore model for a 5-(3-aminophenyl)pyridin-2-ol analogue might include:

A hydrogen bond donor/acceptor feature from the pyridone ring.

A hydrophobic/aromatic feature from the phenyl ring.

A hydrogen bond donor feature from the amino group.

Impact of Substituent Effects on Biological Activity

The biological activity of analogues of 5-(3-aminophenyl)pyridin-2-ol can be finely tuned by introducing various substituents on both the pyridone and the phenyl rings.

Substitutions on the Phenyl Ring:

The nature and position of substituents on the phenyl ring have a profound impact on activity. For instance, in a series of 5-phenyl-2(1H)-pyridone derivatives, the introduction of different groups on the phenyl ring can modulate their anti-fibrotic or neuronal receptor binding affinities. nih.gov

Compound Substitution on Phenyl Ring (R) Relative Activity
Analogue 1HBaseline
Analogue 23-NH2High
Analogue 34-NH2Moderate
Analogue 43-NO2Low
Analogue 54-OCH3Moderate
Analogue 64-ClModerate-Low

This table is illustrative and based on general SAR principles for similar scaffolds.

The data suggests that an amino group at the meta-position is highly favorable, likely due to its ability to form a key hydrogen bond. Shifting the amino group to the para-position may result in a suboptimal interaction, leading to reduced activity. Replacing the electron-donating amino group with an electron-withdrawing nitro group at the meta-position often leads to a significant drop in activity, highlighting the importance of the electronic properties of the substituent.

Substitutions on the Pyridone Ring:

Compound Substitution on Pyridone Ring Relative Potency
Core Scaffold5-(3-Aminophenyl)Baseline
Analogue 73-Methyl, 5-(3-Aminophenyl)Increased
Analogue 86-Chloro, 5-(3-Aminophenyl)Decreased
Analogue 93-Cyano, 5-(3-Aminophenyl)Varied

This table is illustrative and based on general SAR principles for similar scaffolds.

These findings underscore the importance of a systematic approach to SAR studies. By combining computational modeling with empirical testing of carefully designed analogues, it is possible to build a comprehensive understanding of the molecular features that govern the biological activity of the 5-(3-aminophenyl)pyridin-2-ol scaffold, paving the way for the development of new and improved therapeutic agents.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes

A conformational analysis for 5-(3-Aminophenyl)pyridin-2-ol (B3045647) hydrobromide would involve mapping its potential energy surface to identify stable conformers (low-energy states) and the energy barriers for transition between them. This is crucial as the three-dimensional shape of a molecule dictates its interactions with biological targets. However, no specific studies detailing the energy landscapes or preferred conformations of this compound are available.

Molecular Docking Simulations with Identified Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This requires an identified biological target. As of now, the specific biological targets for 5-(3-Aminophenyl)pyridin-2-ol hydrobromide have not been reported in the literature, and consequently, no molecular docking studies have been published. Research on other pyridine (B92270) derivatives has explored targets like thrombin and various kinases, but these are not directly applicable. nih.govnih.gov

Molecular Dynamics Simulations to Investigate Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are used to assess the stability of a ligand-protein complex over time. These simulations provide insights into the dynamic nature of the binding interactions. Without identified biological targets and initial docking poses for this compound, no MD simulation data can be reported. Studies on other complex pyridine-based systems have shown that MD simulations are vital for confirming the stability of interactions predicted by docking. nih.govnih.gov

Quantum Chemical Calculations to Understand Reactivity and Electronic Properties

Quantum chemical calculations, such as DFT, are used to determine a molecule's electronic properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), electrostatic potential, and charge distribution. researchgate.net This information helps in understanding the molecule's reactivity and potential interaction sites. For this compound, specific data on these electronic properties from quantum chemical calculations are not present in the published literature.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. These methods can be ligand-based (using the structure of a known active molecule) or structure-based (using the 3D structure of the biological target). As there is no established pharmacophore model or identified target for this compound, its application in either ligand-based or structure-based virtual screening campaigns has not been documented.

Advanced Analytical Method Development for Research Characterization of 5 3 Aminophenyl Pyridin 2 Ol Hydrobromide

Chromatographic Method Optimization for Purity Assessment and Separation in Complex Matrices (e.g., Biological Extracts)

The assessment of purity is a critical first step in the characterization of any new chemical entity. For 5-(3-Aminophenyl)pyridin-2-ol (B3045647) hydrobromide, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice due to their high resolution, sensitivity, and reproducibility.

Method optimization is focused on achieving a symmetrical peak shape for the main compound while separating it from any process-related impurities or degradation products. Key parameters for optimization include the selection of the stationary phase (column), mobile phase composition, pH, gradient elution program, and column temperature. A reversed-phase C18 column is often a suitable starting point for polar aromatic compounds.

The mobile phase typically consists of an aqueous component (with a pH-modifying buffer like formic acid or ammonium (B1175870) acetate (B1210297) to ensure consistent ionization of the aminophenyl and pyridinol groups) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to elute all components of interest with good resolution and in a reasonable timeframe.

When analyzing complex matrices like biological extracts (e.g., plasma or tissue homogenates), effective sample preparation is crucial to remove interfering substances. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to isolate the analyte of interest before chromatographic analysis. The optimized UPLC-UV or UPLC-MS method must demonstrate sufficient selectivity to distinguish the analyte from endogenous matrix components.

Table 1: Optimized HPLC Method Parameters for Purity Assessment

ParameterCondition
InstrumentUPLC System with UV Detector
ColumnWaters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Detection Wavelength254 nm
Injection Volume2 µL

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (Beyond Basic Identification)

While basic spectroscopic methods confirm the fundamental structure, advanced techniques are necessary to elucidate the fine details of novel derivatives of 5-(3-Aminophenyl)pyridin-2-ol hydrobromide, including stereochemistry, solid-state conformation, and metabolite structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure determination in solution. While 1D ¹H and ¹³C NMR spectra provide primary information, 2D NMR experiments are essential for complex derivatives. ipb.pt

2D Correlation Spectroscopy (COSY) is used to identify proton-proton spin couplings, establishing connectivity between adjacent protons within the phenyl and pyridinol rings.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the aminophenyl and pyridin-2-ol rings and confirming the substitution pattern.

Solid-State NMR (ssNMR) provides information about the molecule's structure and dynamics in its solid, crystalline form. nih.govnih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra in the solid state. nih.gov These spectra can reveal the presence of different polymorphs or solvates and provide insights into intermolecular interactions, which are averaged out in solution-state NMR. nih.govnih.gov

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 5-(3-Aminophenyl)pyridin-2-ol

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Py-H3~6.5~110C2, C4, C5
Py-H4~7.6~140C2, C3, C5, C6
Py-H6~7.4~135C2, C4, C5
Ph-H2'~6.8~115C4', C6', C1'
Ph-H4'~6.7~118C2', C6', C5', C3'
Ph-H5'~7.2~130C1', C3', C4'
Ph-H6'~6.8~114C2', C4', C1'

Note: Chemical shifts are highly dependent on solvent and pH.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is indispensable for identifying metabolites in preclinical (non-human) studies. ijpras.comresearchgate.net Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide accurate mass measurements (typically <5 ppm error), which allow for the determination of the elemental composition of metabolites. nih.gov

The strategy for metabolite identification involves searching the acquired data for predicted metabolic transformations (e.g., oxidation, glucuronidation, sulfation) and for unexpected novel metabolites. ijpras.com Data mining techniques such as mass defect filtering (MDF), neutral loss scanning (NLS), and product ion scanning (PIS) are employed to systematically detect potential metabolites within the complex data generated from biological samples. researchgate.net The fragmentation pattern (MS/MS spectrum) of a potential metabolite is then compared to that of the parent drug to pinpoint the site of metabolic modification.

Table 3: Potential Phase I and Phase II Metabolites of 5-(3-Aminophenyl)pyridin-2-ol in Preclinical Models

MetaboliteBiotransformationMass Shift (Da)Predicted Exact Mass [M+H]⁺
Parent Compound--187.0866
M1Hydroxylation (+O)+15.9949203.0815
M2N-Oxidation (+O)+15.9949203.0815
M3Glucuronidation (+C₆H₈O₆)+176.0321363.1187
M4Sulfation (+SO₃)+79.9568267.0434
M5Acetylation (+C₂H₂O)+42.0106229.0972

Note: Exact masses are calculated based on the most abundant isotopes.

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. nih.govmdpi.com

For this compound, X-ray crystallography would unambiguously determine the protonation state of the molecule (e.g., at the pyridine (B92270) nitrogen or the amino group) and the specific conformation adopted in the crystal lattice. Furthermore, it reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonds and π–π stacking. nih.gov This information is crucial for understanding the physicochemical properties of the solid form, such as solubility and stability, and is vital in the fields of crystal engineering and materials science. researchgate.net

Table 4: Representative Crystallographic Data for a Pyridinium Bromide Salt

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512
b (Å)12.345
c (Å)9.876
β (°)105.2
Volume (ų)1001.5
Z (molecules/unit cell)4
Key Hydrogen BondsN-H···Br, O-H···Br, N-H···O

Note: Data are hypothetical and for illustrative purposes.

Development of Bioanalytical Methods for Preclinical Research (Non-Human Sample Analysis)

To support preclinical pharmacokinetic and pharmacodynamic studies, a validated, sensitive, and selective bioanalytical method is required for the quantification of this compound in biological matrices such as rodent plasma or tissue homogenates. The gold standard for this application is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method development involves optimizing the mass spectrometric parameters for the analyte and an appropriate internal standard (IS), typically a stable isotope-labeled version of the analyte. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.

Chromatographic conditions are optimized to ensure rapid elution and separation from matrix components that could cause ion suppression or enhancement. Sample preparation is streamlined for high throughput, often using protein precipitation or a simple solid-phase extraction protocol. The method must be fully validated according to regulatory guidance, assessing parameters such as accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), matrix effect, and stability.

Table 5: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method

ParameterAcceptance Criteria
Calibration Curve Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99
Intra- and Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%Bias)Within ±15% (±20% at LLOQ)
Matrix Effect (CV)≤ 15%
RecoveryConsistent, precise, and reproducible
Stability (Freeze-thaw, Bench-top, Long-term)Analyte concentration within ±15% of nominal

Future Research Directions and Unexplored Avenues for 5 3 Aminophenyl Pyridin 2 Ol Hydrobromide

Integration with Novel Chemical Biology Probes

A critical step in understanding the therapeutic potential of a new chemical entity is the identification of its molecular targets. Chemical biology probes are powerful tools for target identification and for elucidating the mechanism of action of small molecules. nih.govnih.gov For 5-(3-Aminophenyl)pyridin-2-ol (B3045647) hydrobromide, the development and application of such probes could be a key research focus.

Future research could involve the synthesis of affinity-based probes derived from the parent compound. researchgate.net These probes would incorporate a reactive group, such as a photoactivatable group (e.g., an aryl azide (B81097) or diazirine) or an alkyne tag for click chemistry, while retaining the core structure necessary for biological activity. researchgate.net The general workflow for utilizing these probes in proteome-wide target identification is a well-established methodology. researchgate.net

The application of these probes in cell-based assays, followed by proteomic analysis, could identify the specific proteins that 5-(3-Aminophenyl)pyridin-2-ol hydrobromide interacts with. This approach has been successfully used to identify the targets of numerous other bioactive compounds. nih.gov Furthermore, the development of a corresponding inactive analogue to be used as a negative control would be crucial for validating the identified targets and minimizing false positives. nih.gov The insights gained from these studies would be instrumental in understanding the compound's mechanism of action and guiding further preclinical development.

Exploration of Alternative Preclinical Biological Pathways

The aminopyridine and pyridinone scaffolds are present in a wide range of biologically active molecules with diverse therapeutic applications. nih.govnih.govnih.gov This suggests that this compound could potentially modulate various biological pathways. Future preclinical research should therefore not be limited to a single therapeutic area but should explore a range of possibilities.

Given the prevalence of the aminopyridine motif in compounds targeting the central nervous system, exploring its potential as a BACE1 inhibitor for Alzheimer's disease could be a viable research direction. nih.gov Additionally, the structural similarities to known kinase inhibitors suggest that its activity against various kinases, such as FLT3 which is implicated in acute myeloid leukemia, should be investigated. nih.gov

Furthermore, the anti-inflammatory and antiproliferative activities of pyridine (B92270) derivatives are well-documented. mdpi.comresearchgate.net Therefore, evaluating this compound in relevant preclinical models of inflammation and cancer is warranted. A broad-based screening approach against a panel of cancer cell lines and in inflammatory assay systems could uncover unexpected therapeutic opportunities. The selection of appropriate animal models, such as rodent models for neurodegenerative diseases or xenograft models for cancer, will be crucial for these preclinical evaluations. researchgate.netsdu.dk

Potential Therapeutic AreaRationale Based on Structural Motifs
Neurodegenerative Diseases Aminopyridine structures have shown potential as BACE1 inhibitors. nih.gov
Oncology Pyridine derivatives have demonstrated antiproliferative activity and potential as kinase inhibitors (e.g., FLT3). nih.govmdpi.com
Inflammatory Diseases The pyridine scaffold is a known pharmacophore in anti-inflammatory agents. researchgate.net
Infectious Diseases Pyridine and pyrazine (B50134) structures are present in antitubercular drugs. nih.gov

Rational Design of Next-Generation Analogues Based on Mechanistic Insights

Once the primary biological targets and mechanisms of action of this compound are identified, the rational design of next-generation analogues can commence. This process aims to optimize the compound's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be central to this effort, guiding the systematic modification of the parent molecule. nih.govmdpi.comnih.gov

Q & A

Q. What are the optimized synthetic routes for 5-(3-Aminophenyl)pyridin-2-ol hydrobromide, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation and functionalization of pyridine derivatives. For example, bromination of precursor molecules like 5-(trifluoromethyl)pyridin-2-ol can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by precipitation in water . Multi-step routes may require catalysts (e.g., Pd for coupling reactions) and controlled pH/temperature to optimize purity. Hydrobromide salt formation enhances solubility, as seen in structurally similar hydrochlorides . Key factors:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve halogenation efficiency.
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
  • Work-up : Precipitation in water or filtration minimizes impurities .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and hydrogen bonding (e.g., hydroxyl and amino protons) .
  • X-ray Crystallography : Resolves crystal packing and halogen/hydrogen bonding patterns, critical for understanding reactivity .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : Validates molecular weight and detects bromine isotope patterns .

Q. How does the hydrobromide salt form affect the solubility and stability of 5-(3-Aminophenyl)pyridin-2-ol in aqueous and organic solvents?

The hydrobromide salt increases aqueous solubility compared to the free base due to ionic interactions. For example, structurally analogous hydrochlorides dissolve readily in water, while free bases require organic solvents (e.g., DMSO, ethanol) . Stability is pH-dependent:

  • Acidic conditions : Protonation of the pyridin-2-ol group prevents oxidation.
  • Basic conditions : Risk of dehydrohalogenation or hydroxyl group deprotonation .
    Storage recommendations:
  • Temperature : –20°C under inert gas (N2/Ar) to prevent hydrolysis.
  • Light : Amber vials to avoid photodegradation of the aminophenyl group .

Advanced Research Questions

Q. What reaction mechanisms are involved in the halogenation and functionalization of this compound derivatives?

  • Electrophilic Halogenation : Bromine or NBS acts as an electrophile, targeting electron-rich positions on the pyridine ring (e.g., para to hydroxyl groups) .
  • Nucleophilic Substitution : Amino groups participate in SNAr reactions with alkyl/aryl halides, requiring polar aprotic solvents and bases (e.g., NaH) .
  • Oxidation-Reduction : Hydroxyl groups can be oxidized to ketones (using KMnO4) or reduced to methylene (LiAlH4), altering electronic properties .

Q. How do structural modifications at the 3-aminophenyl and pyridin-2-ol positions influence the compound's biological activity and receptor binding?

Comparative studies of analogs reveal:

Modification Impact on Activity Source
Bromo → Chloro Reduces steric bulk, enhancing enzyme active-site fit but lowering halogen bonding
Hydroxyl → Methoxy Increases lipophilicity, improving membrane permeability but reducing H-bond donors
Amino → Nitro Enhances electron-withdrawing effects, altering π-stacking in receptor pockets

For example, replacing bromine with chlorine in analogs decreases binding affinity to HIV-1 reverse transcriptase by 30%, highlighting the role of halogen bonding .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Control Experiments : Replicate assays under standardized conditions (pH, temperature, solvent) to isolate variables .
  • Structural Validation : Use X-ray crystallography to confirm if discrepancies arise from polymorphic forms or solvates .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents, clarifying SAR trends .
  • Meta-Analysis : Compare datasets across studies (e.g., IC50 values) to identify outliers caused by assay sensitivity .

Q. Methodological Notes

  • Safety : Handle hydrobromide salts with nitrile gloves and fume hoods due to potential respiratory irritation .
  • Data Reproducibility : Document reaction conditions (e.g., stirring time, solvent batch) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.